molecular formula C18H23N5O5S B2615386 Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate CAS No. 1021220-26-7

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B2615386
CAS No.: 1021220-26-7
M. Wt: 421.47
InChI Key: HOOPYBGBNBIRQK-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the furan-2-ylmethyl group. The piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted thiazole derivatives from nucleophilic substitution.

Scientific Research Applications

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, particularly in anticancer and antimicrobial research.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The furan ring may enhance the compound’s binding affinity through π-π interactions. The piperazine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole derivatives: Known for their anticancer and antimicrobial properties.

    Furan derivatives: Studied for their potential in drug development.

    Piperazine derivatives: Commonly used in pharmaceuticals for their solubility and bioavailability properties.

Uniqueness

Ethyl 4-((4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is unique due to the combination of its structural features, which confer a range of chemical reactivity and potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound in research and development.

Properties

IUPAC Name

ethyl 4-[[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-2-27-18(26)23-7-5-22(6-8-23)17(25)21-16-20-13(12-29-16)10-15(24)19-11-14-4-3-9-28-14/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOPYBGBNBIRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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